1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine molecular weight and solubility profile
1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine molecular weight and solubility profile
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine for Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A comprehensive understanding of the physicochemical properties of a compound is a cornerstone of modern drug discovery and development. Among these, molecular weight and solubility are fundamental parameters that significantly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed overview of the molecular weight and a strategic approach to characterizing the solubility profile of 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine, a compound of interest for researchers and scientists in the pharmaceutical industry. The methodologies outlined herein are designed to provide a robust and reproducible assessment of the compound's solubility, a critical factor for its progression through the development pipeline.
Physicochemical Properties of 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine
A precise understanding of a molecule's fundamental characteristics is the first step in its scientific evaluation. The molecular formula and weight are critical for all subsequent quantitative studies.
| Property | Value | Source |
| Molecular Formula | C12H14ClN3O3 | [1] |
| Molecular Weight | 283.71 g/mol | [1] |
| Water Solubility | >42.6 µg/mL | [1] |
Characterizing the Comprehensive Solubility Profile
While the aqueous solubility provides a preliminary insight, a thorough understanding necessitates the determination of solubility in a range of pharmaceutically relevant solvents. This is crucial for formulation development, toxicological studies, and ensuring the reliability of in vitro and in vivo assays.[2] The following sections detail a robust experimental approach for determining the thermodynamic solubility of 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine.
Rationale for Solvent Selection
The choice of solvents for solubility determination should be guided by their relevance to drug development processes. The principle of "like dissolves like" provides a foundational concept for predicting solubility, where compounds tend to dissolve in solvents with similar polarities.[3] A well-rounded solubility profile should therefore include solvents spanning a range of polarities and protic/aprotic characteristics.
Recommended Solvents for a Comprehensive Profile:
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Phosphate-Buffered Saline (PBS, pH 7.4): Mimics physiological pH and is crucial for assessing solubility in a biologically relevant aqueous environment.[2]
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Dimethyl Sulfoxide (DMSO): A polar aprotic solvent widely used for dissolving and storing compound libraries for high-throughput screening.[2]
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Ethanol: A polar protic solvent commonly used as a co-solvent in formulations.
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Methanol: Another polar protic solvent, useful for understanding the impact of hydrogen bonding on solubility.
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Acetonitrile: A polar aprotic solvent frequently used in analytical chromatography.
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Polyethylene Glycol 300/400 (PEG 300/400): Non-ionic polymers often used as solubilizing agents in liquid and semi-solid formulations.
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Propylene Glycol (PG): A common vehicle in oral, intravenous, and topical pharmaceutical formulations.
Experimental Protocol: Equilibrium Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[4] This method ensures that the system reaches a true equilibrium between the dissolved and undissolved solute, providing a definitive solubility value.
Materials:
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1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine (solid form)
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Selected solvents (as listed above)
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Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, chemically inert)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
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Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine (e.g., 2-5 mg) and add it to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the selected solvent (e.g., 1-2 mL) to the vial.
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Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stir bar for continuous agitation.
-
Maintain a constant temperature, typically 25°C (room temperature) or 37°C (physiological temperature), for a prolonged period (24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the incubation period, visually confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed to let the excess solid settle.
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To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10-15 minutes).
-
Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles. It is crucial to use a filter that does not absorb the solute.
-
-
Quantification:
-
Prepare a series of standard solutions of 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine of known concentrations in the respective solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC-UV or LC-MS method.
-
Analyze the filtered saturated solution (the filtrate) using the same analytical method. Dilution of the filtrate may be necessary to fall within the linear range of the calibration curve.
-
-
Calculation of Solubility:
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Determine the concentration of the compound in the (diluted) filtrate by comparing its analytical response to the calibration curve.
-
If the filtrate was diluted, multiply the measured concentration by the dilution factor to obtain the original concentration in the saturated solution.
-
Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.
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Alternative High-Throughput Method: Kinetic Solubility Assay
For early-stage drug discovery where a large number of compounds need to be screened rapidly, a kinetic solubility assay can be employed.[5][6] This method is faster but provides an estimate of solubility rather than the true thermodynamic value.
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer, and the formation of a precipitate is monitored.[6] Nephelometry, which measures light scattering from undissolved particles, is a common detection method.[7]
Workflow Visualization:
Caption: Workflow for a kinetic solubility assay using nephelometry.
Experimental Workflow for Thermodynamic Solubility
The following diagram illustrates the key stages of the shake-flask method for determining thermodynamic solubility.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[4]
Conclusion
This technical guide provides the fundamental physicochemical data for 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperazine and a comprehensive, field-proven methodology for determining its complete solubility profile. Adherence to the detailed shake-flask protocol will ensure the generation of high-quality, reliable thermodynamic solubility data, which is indispensable for informed decision-making in drug development. For high-throughput screening purposes, the kinetic solubility assay offers a rapid and valuable alternative. A thorough characterization of a compound's solubility is not merely a data collection exercise but a critical investment in mitigating risks and enhancing the probability of success for a promising therapeutic candidate.
References
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- Chen, X. Q., et al. (2002). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Chemical Information and Computer Sciences, 42(5), 1235–1242.
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How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. [Link]
- Gracin, S., & Rasmuson, Å. C. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5136–5145.
- Mignon, A., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17833.
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Chandrasekaran, S., et al. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
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Bio-protocol. (n.d.). 3.8. Determination of Kinetic Solubility. [Link]
- Alsenz, J., et al. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3059–3066.
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Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]
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Chemspace. (n.d.). 1-(5-chloro-2-nitrobenzoyl)-4-methylpiperazine - C12H14ClN3O3 | CSSB00000383131. [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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